molecular formula C14H23NO5 B6270872 tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate CAS No. 1159732-92-9

tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

Cat. No. B6270872
CAS RN: 1159732-92-9
M. Wt: 285.3
InChI Key:
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Description

Tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate, also known as oxopropanoyl-pyrrolidine-1-carboxylate, is an organic compound with the formula C9H17NO4. It is a white, crystalline solid that is soluble in organic solvents. Oxopropanoyl-pyrrolidine-1-carboxylate is used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. It can also be used to modify the properties of polymers materials.

Scientific Research Applications

Oxopropanoyl-pyrrolidine-1-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents. It has also been used as a reagent in the synthesis of polymers materials.

Mechanism of Action

Oxopropanoyl-pyrrolidine-1-carboxylate acts as a proton donor, donating a proton to the substrate molecule. This protonation activates the substrate and facilitates its reaction with another molecule. The protonated substrate can then react with another molecule to form a covalent bond.
Biochemical and Physiological Effects
Oxopropanoyl-pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant activities.

Advantages and Limitations for Lab Experiments

Oxopropanoyl-pyrrolidine-1-carboxylate has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is a stable compound that can be stored for long periods of time. A limitation is that it is a relatively weak proton donor, so it may not be suitable for certain reactions.

Future Directions

The use of tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate-pyrrolidine-1-carboxylate in scientific research is still in its early stages. There are many potential future directions for research involving this compound. For example, further research could be done to investigate its potential as a drug delivery system or as a reagent for the synthesis of other biologically active compounds. Additionally, research could be done to investigate its potential as a catalyst for organic reactions. Other potential future directions include investigating its potential as a polymer modifier and investigating its potential as a reagent for the synthesis of polymers.

Synthesis Methods

Oxopropanoyl-pyrrolidine-1-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of ethyl acetoacetate with tert-butyl alcohol and pyrrolidine in the presence of an acid catalyst. This reaction yields tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate-pyrrolidine-1-carboxylate as a side product. Another method involves the reaction of ethyl acetoacetate with tert-butyl alcohol and pyrrolidine in the presence of an acid catalyst and a base. This reaction yields tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate-pyrrolidine-1-carboxylate as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with ethyl acetoacetate in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate", "ethyl acetoacetate" ], "Reaction": [ "To a solution of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate in a suitable solvent, add ethyl acetoacetate and a suitable catalyst.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

1159732-92-9

Molecular Formula

C14H23NO5

Molecular Weight

285.3

Purity

90

Origin of Product

United States

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